molecular formula C19H19ClN2O2 B2632902 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide CAS No. 955755-79-0

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide

Cat. No. B2632902
CAS RN: 955755-79-0
M. Wt: 342.82
InChI Key: QYHMEKDKFLYIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential use as a tool to study opioid receptors.

Scientific Research Applications

Crystal Structure and Chemical Analysis

A study by Akkurt et al. (2021) on a closely related compound explored its crystal structure, revealing the non-planar nature of the cyclohexene ring in the tetrahydroisoquinoline unit. The presence of intramolecular hydrogen bonding and how it affects the orientation of the acetyl group was highlighted, showcasing the compound's intricate structural features Akkurt, M., Marae, I. S., Mague, J., Mohamed, S., Bakhite, E. A., & Al-Waleedy, S. A. H. (2021).

Synthesis for Imaging Applications

Gao et al. (2006) synthesized carbon-11 and fluorine-18 labeled N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential positron emission tomography (PET) ligands for imaging brain diseases, highlighting the compound's utility in neuroimaging and the study of brain disorders Gao, M., Kong, D., Clearfield, A., & Zheng, Q.-H. (2006).

Therapeutic Efficacy in Disease Models

A novel anilidoquinoline derivative was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro Ghosh, J., et al. (2008). This illustrates the potential therapeutic applications of compounds within this chemical class in viral infections.

Molecular Docking and Biological Potentials

Mehta et al. (2019) conducted a study on derivatives of a similar compound, evaluating their antimicrobial and anticancer activities alongside molecular docking studies. This research demonstrates the compound's potential in developing new antimicrobial and anticancer agents, providing insights into the interaction mechanisms with biological targets Mehta, S., et al. (2019).

Structural Aspects and Fluorescence Properties

Karmakar et al. (2007) studied the structural aspects and properties of salt and inclusion compounds of related amide-containing isoquinoline derivatives, focusing on their fluorescence emission properties. This research underscores the potential use of these compounds in material science and fluorescence-based applications Karmakar, A., Sarma, R., & Baruah, J. (2007).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13(23)22-9-8-15-4-7-18(11-16(15)12-22)21-19(24)10-14-2-5-17(20)6-3-14/h2-7,11H,8-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHMEKDKFLYIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.